molecular formula C9H17NO5 B12652811 methyl 7-hydroxy-6-nitrooctanoate CAS No. 138668-08-3

methyl 7-hydroxy-6-nitrooctanoate

Cat. No.: B12652811
CAS No.: 138668-08-3
M. Wt: 219.23 g/mol
InChI Key: LDLIOHSXMDCWJX-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-6-nitrooctanoate is a branched-chain fatty acid ester characterized by a hydroxyl (-OH) group at the C7 position and a nitro (-NO₂) group at the C6 position of an octanoic acid backbone esterified with methanol.

Properties

CAS No.

138668-08-3

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

methyl 7-hydroxy-6-nitrooctanoate

InChI

InChI=1S/C9H17NO5/c1-7(11)8(10(13)14)5-3-4-6-9(12)15-2/h7-8,11H,3-6H2,1-2H3

InChI Key

LDLIOHSXMDCWJX-UHFFFAOYSA-N

Canonical SMILES

CC(C(CCCCC(=O)OC)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-hydroxy-6-nitrooctanoate typically involves the esterification of 7-hydroxy-6-nitrooctanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

7-hydroxy-6-nitrooctanoic acid+methanolacid catalystmethyl 7-hydroxy-6-nitrooctanoate+water\text{7-hydroxy-6-nitrooctanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 7-hydroxy-6-nitrooctanoic acid+methanolacid catalyst​methyl 7-hydroxy-6-nitrooctanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process. The reaction conditions are optimized to achieve high purity and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-6-nitrooctanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) in an aqueous medium for hydrolysis.

Major Products Formed

    Oxidation: 7-oxo-6-nitrooctanoate.

    Reduction: Methyl 7-hydroxy-6-aminooctanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 7-hydroxy-6-nitrooctanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its functional groups.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 7-hydroxy-6-nitrooctanoate involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Structural Comparison

Methyl 7-hydroxy-6-nitrooctanoate’s key distinction lies in the proximity of its hydroxyl and nitro groups on adjacent carbons (C6 and C7), a rare feature among esters. Below is a structural comparison with analogous compounds:

Compound Name Key Functional Groups Backbone Structure Unique Features
This compound -OH (C7), -NO₂ (C6), ester Linear C8 chain Adjacent polar groups; nitro substitution
Sandaracopimaric acid methyl ester Diterpene backbone, carboxylic ester Cyclic diterpene Fused tetracyclic structure
Methyl octanoate Ester only Linear C8 chain No substituents; simple aliphatic ester
Methyl-(-)-5S,6S-epoxy-7-hydroxyheptanoate Epoxide (C5-C6), -OH (C7), ester Linear C7 chain Epoxide ring; hydroxyl group
trans-13-Octadecenoic acid methyl ester Unsaturated ester (C18 chain) Linear C18 chain with double bond Long-chain unsaturated fatty acid ester





Key Observations :

  • Backbone Flexibility : Unlike cyclic diterpene esters (e.g., sandaracopimaric acid methyl ester), the linear chain of the target compound allows greater conformational mobility .
Physical and Chemical Properties

A comparative analysis of physical properties is summarized below:

Table 1: Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Profile
This compound C₉H₁₇NO₅ 231.24 ~300 (estimated) Polar solvents (DMSO, methanol)
Methyl octanoate C₉H₁₈O₂ 158.24 195 Ethanol, diethyl ether
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 >300 Low polarity solvents (hexane)
Methyl butanoate C₅H₁₀O₂ 102.13 102 Highly volatile; miscible in organic solvents

Key Observations :

  • Boiling Point: The nitro and hydroxyl groups elevate the boiling point of this compound compared to methyl octanoate due to increased polarity and intermolecular hydrogen bonding.
  • Solubility: Enhanced solubility in polar solvents distinguishes it from diterpene esters (e.g., sandaracopimaric acid methyl ester), which favor nonpolar environments .
Spectroscopic Data Comparison

Spectroscopic features inferred from analogs (e.g., methyl shikimate in ):

Table 2: NMR and IR Signatures

Compound Name ¹H NMR (δ ppm) ¹³C NMR (δ ppm) IR Peaks (cm⁻¹)
This compound -OH: 1.5–2.5 (broad); -NO₂: deshielded protons near 4.5 Ester carbonyl: ~170; nitro-adjacent carbons: 70–90 C=O: 1740; NO₂: 1520, 1350
Methyl shikimate Aromatic protons: 6.5–7.5; -OCH₃: 3.7 Aromatic carbons: 120–140; ester: 170 C=O: 1735; OH: 3400
Methyl octanoate -CH₃ (ester): 3.6; aliphatic protons: 1.2–2.3 Ester carbonyl: 174; CH₃: 22 C=O: 1745; C-O: 1250

Key Observations :

  • NMR: The nitro group in this compound causes significant deshielding of adjacent protons and carbons, distinguishing it from non-nitro analogs.
  • IR: The nitro group’s asymmetric and symmetric stretching vibrations (~1520 and 1350 cm⁻¹) are diagnostic markers absent in simpler esters .
Reactivity and Stability
  • Nitro Group Reactivity: Susceptible to reduction (e.g., catalytic hydrogenation to amine derivatives), a feature absent in non-nitro esters like methyl octanoate.
  • Thermal Stability : Likely lower than diterpene esters (e.g., sandaracopimaric acid methyl ester) due to the absence of rigid cyclic structures .

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